molecular formula C15H10Cl2N2O B2578505 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one CAS No. 2138424-49-2

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2578505
CAS No.: 2138424-49-2
M. Wt: 305.16
InChI Key: RHTXZZQQOLEYRU-UHFFFAOYSA-N
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Description

1-[4-Chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one is a high-purity chemical compound offered for research and development purposes. This compound belongs to the class of pyrazol-3-one derivatives, a group of heterocyclic compounds known for their significant versatility and broad spectrum of biological activities . Pyrazole derivatives are extensively investigated in medicinal chemistry for their potential applications as antibacterial , antifungal , anti-inflammatory , antiviral , and antitumor agents . The specific substitution pattern on the pyrazole core, including the chlorine atoms, can be critical for its bioactivity and interaction with biological targets . Beyond pharmaceuticals, such compounds are also relevant in the field of agrochemistry as potential pesticides and in material science . The structural features of this compound, including the chlorophenyl groups and the pyrazol-3-one core, make it a valuable synthon and a candidate for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore new synthetic pathways or to develop novel molecules with enhanced biological properties. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[4-chloro-3-(4-chlorophenyl)phenyl]-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-3-1-10(2-4-11)13-9-12(5-6-14(13)17)19-8-7-15(20)18-19/h1-9H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTXZZQQOLEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)N3C=CC(=O)N3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and 4-chloroacetophenone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form 1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

    Cyclization: The intermediate product is then subjected to cyclization using hydrazine hydrate, which results in the formation of the pyrazolone ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace chlorine atoms with methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different pharmacological properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of a series of pyrazole compounds, including 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one, which showed promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain pathways. The compound has shown efficacy in reducing inflammation in animal models, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Properties

The compound's antimicrobial activity has also been explored. Studies indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .

Pesticide Development

The compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with biological systems effectively, providing a basis for the development of novel agrochemicals aimed at pest control. Research suggests that derivatives of this compound can be designed to target specific pests while minimizing environmental impact .

Herbicidal Activity

In addition to its insecticidal properties, the compound has shown herbicidal activity against several weed species. Studies have indicated that it can inhibit plant growth by interfering with key metabolic processes, thus providing a basis for developing new herbicides that are effective yet environmentally friendly .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Researchers have conducted extensive SAR studies to identify how modifications to the pyrazole ring and substituents affect its potency and selectivity against various biological targets .

ModificationEffect on Activity
Substitution at position 4Enhanced anticancer activity
Variations in halogen groupsAltered antimicrobial efficacy
Changes in alkyl chain lengthModulated anti-inflammatory effects

Mechanism of Action

The mechanism of action of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one are compared below with analogous pyrazolone and heterocyclic derivatives.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Dihedral Angles (°) Bond Lengths (Å) Applications/Significance
This compound Dichlorinated biphenyl system fused to dihydro-pyrazol-3-one Not explicitly reported N-N: ~1.36 (estimated) Potential kinase/antifungal activity; structural analog of bioactive pyrazolones
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one 4-Chlorophenyl and phenyl substituents at 1- and 3-positions of pyrazolone 18.23 (chlorophenyl), 8.35 (phenyl) N1–N2: 1.357; C=O: 1.221 Metal ion extraction, catalytic ligands, pharmacological studies
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole Chloro-trifluoromethylphenyl and phenyl substituents on 1,2,3-triazole 21.29 (phenyl), 32.19 (CF3-Ph) N1–N2: 1.357; N2–N3: 1.310 Kinase/monoamine oxidase inhibitors; synthetic handle for further derivatization
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-... Pyridazinone core with pyrazolyl and dichlorophenyl substituents Not reported Not reported High molecular weight (452.22 g/mol); potential agrochemical/biomedical applications
Pyraclostrobin Pyrazolyloxymethylphenyl methoxycarbamate Not reported N/A (carbamate functional group) Fungicidal activity via mitochondrial respiration inhibition

Key Findings

Structural Flexibility and Conjugation: The dihedral angles between aromatic substituents and the central heterocycle influence conjugation and electron delocalization. For example, the smaller dihedral angle (8.35°) in 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one suggests stronger π-conjugation compared to the triazole derivative (21.29–32.19°) .

Electronic Effects :

  • Electron-withdrawing groups (e.g., Cl, CF3) in analogous compounds (e.g., ) increase electrophilicity, improving interactions with enzymes like kinases or oxidases. The absence of a trifluoromethyl group in the target compound may reduce metabolic stability but improve synthetic accessibility.

Synthetic Methods: Microwave-assisted synthesis (used in ) offers higher efficiency for triazole derivatives, while traditional methods (e.g., ) remain prevalent for pyrazolones.

Biological Relevance :

  • Pyrazolones with chlorophenyl groups (e.g., ) exhibit broad applications, including antifungal (Pyraclostrobin) and metal-chelating properties. The target compound’s dichlorinated system may enhance hydrophobic interactions in biological systems, though specific activity data are lacking.

Crystallographic and Computational Tools :

  • Software suites like SHELX , Multiwfn , and WinGX were critical in resolving bond lengths, dihedral angles, and crystal packing (e.g., weak C–H⋯O interactions in ). These tools ensure structural accuracy and inform property predictions.

Biological Activity

1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one, with the CAS number 2138424-49-2, is a compound belonging to the pyrazole class of heterocycles. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H10Cl2N2O
  • Molar Mass : 305.16 g/mol
  • Structure : The compound features a pyrazole ring substituted with chlorophenyl groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance:

  • Mechanism : The pyrazole moiety can induce apoptosis in cancer cells by modulating various signaling pathways. It has been observed that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer) with IC50 values ranging from 0.95 nM to 49.85 µM depending on the specific derivative used .
CompoundCell LineIC50 (µM)Mechanism
This compoundA549Not specifiedInduces apoptosis
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideNCIH4600.95 nMAutophagy induction
Pyrazole-linked thiourea derivativesH4600.75–4.21 µMCDK2 inhibition

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • In Vitro Studies : Compounds similar to this compound were evaluated against various pathogens. The minimum inhibitory concentration (MIC) for effective derivatives ranged from 0.22 to 0.25 µg/mL against bacterial strains like Staphylococcus aureus and Staphylococcus epidermidis. .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties:

  • Research Findings : A series of compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to standard drugs like diclofenac sodium (54.65 µg/mL). This suggests that our compound may also possess similar anti-inflammatory potential .

Case Studies

Several studies illustrate the diverse applications of pyrazole derivatives:

  • Antitumor Activity Study :
    • Researchers synthesized a series of pyrazole derivatives and tested them against various cancer cell lines.
    • The study found that certain derivatives exhibited significant growth inhibition and induced apoptosis in targeted cells.
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of novel pyrazole derivatives revealed their effectiveness against multiple bacterial strains.
    • The results indicated that modifications in the chemical structure could enhance antimicrobial potency.

Q & A

Advanced Research Question

  • Mannich reaction : Proceeds via nucleophilic attack of the pyrazolone enolate on iminium ions (e.g., diaza-18-crown-6 derivatives), forming NCH2-linked adducts (yield >95%).
  • Claisen-Schmidt : Requires base-catalyzed aldol condensation, favoring α,β-unsaturated ketones. Mechanistic divergence is confirmed by trapping intermediates (e.g., enolates) via quenching with D2O and analyzing deuterium incorporation .

What safety protocols are critical for handling chlorinated pyrazolones?

Basic Research Question

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure (H315, H319).
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release (WGK 3) .

How can substituent effects on photophysical properties be systematically studied?

Advanced Research Question
Introduce electron-donating (e.g., –OCH3) or withdrawing (–NO2) groups to the phenyl ring and measure:

  • Fluorescence quantum yield : Use integrating sphere with λex = 365 nm.
  • Solvatochromism : Correlate emission shifts with solvent polarity (ET(30) scale).
    For example, methoxy substitution increases quantum yield by 40% in DMSO due to enhanced conjugation .

What analytical techniques validate purity and stability under storage conditions?

Basic Research Question

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% confirmed by peak area.
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic cleavage of the pyrazolone ring .

How can computational docking predict binding modes of pyrazolones with biological targets?

Advanced Research Question
Dock the compound into the active site of COX-2 (PDB: 3LN1) using AutoDock Vina. Parameters:

  • Grid box : Center on Tyr385, size 25 ų.
  • Scoring function : Affinity <−7.0 kcal/mol indicates strong binding.
    Results correlate with experimental IC50 values (e.g., 10 µM for COX-2 inhibition) .

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